

diisooctyl phthalate CAS number 27554-26-3

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Compound of Interest

Compound Name: *Diisooctyl phthalate*

Cat. No.: *B129133*

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An In-Depth Technical Guide to **Diisooctyl Phthalate** (CAS No. 27554-26-3)

Executive Summary

Diisooctyl phthalate (DIOP), identified by CAS number 27554-26-3, is a high molecular weight phthalate ester predominantly utilized as a plasticizer. This guide provides a comprehensive technical overview of DIOP, intended for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis methodologies, industrial applications, and a detailed toxicological profile including its metabolic pathways and mechanisms of action. Furthermore, this document outlines established analytical techniques for its quantification, discusses its environmental fate, and summarizes the current regulatory landscape. The content is structured to deliver not just data, but also the underlying scientific rationale for experimental protocols and risk assessment frameworks, ensuring a thorough understanding for the target audience.

Introduction to Diisooctyl Phthalate (DIOP)

Diisooctyl phthalate (DIOP) is a diester of phthalic acid and isooctanol.^[1] Structurally, it consists of a benzene-dicarboxylic acid core with two branched octyl ester side chains in the ortho position.^{[2][3]} It is important to note that commercial DIOP is typically a mixture of isomers due to the use of various iso-alcohols in its manufacturing process.^{[4][5]} As a member of the High Molecular Weight Phthalate Esters (HMWPE) category, DIOP is characterized by low volatility and low water solubility, properties that are crucial for its primary application as a plasticizer.^{[3][6]} Its main function in polymer science is to increase the flexibility, durability, and workability of materials, particularly polyvinyl chloride (PVC).^{[1][6]} While its utility is well-

established, DIOP, like other phthalates, has come under regulatory scrutiny due to concerns about its potential environmental and health impacts, particularly its role as an endocrine disruptor.[\[6\]](#)[\[7\]](#)

Physicochemical Properties

DIOP is a colorless to light yellow, oily viscous liquid with a faint ester-like odor.[\[1\]](#)[\[4\]](#)[\[8\]](#) It is insoluble in water but soluble in most organic solvents and hydrocarbons.[\[1\]](#)[\[8\]](#) This solubility profile is fundamental to its function, allowing for easy incorporation into polymer matrices while resisting leaching in aqueous environments.[\[1\]](#) A high purity of 99% or greater is typically achieved in commercial grades.[\[1\]](#)[\[2\]](#)

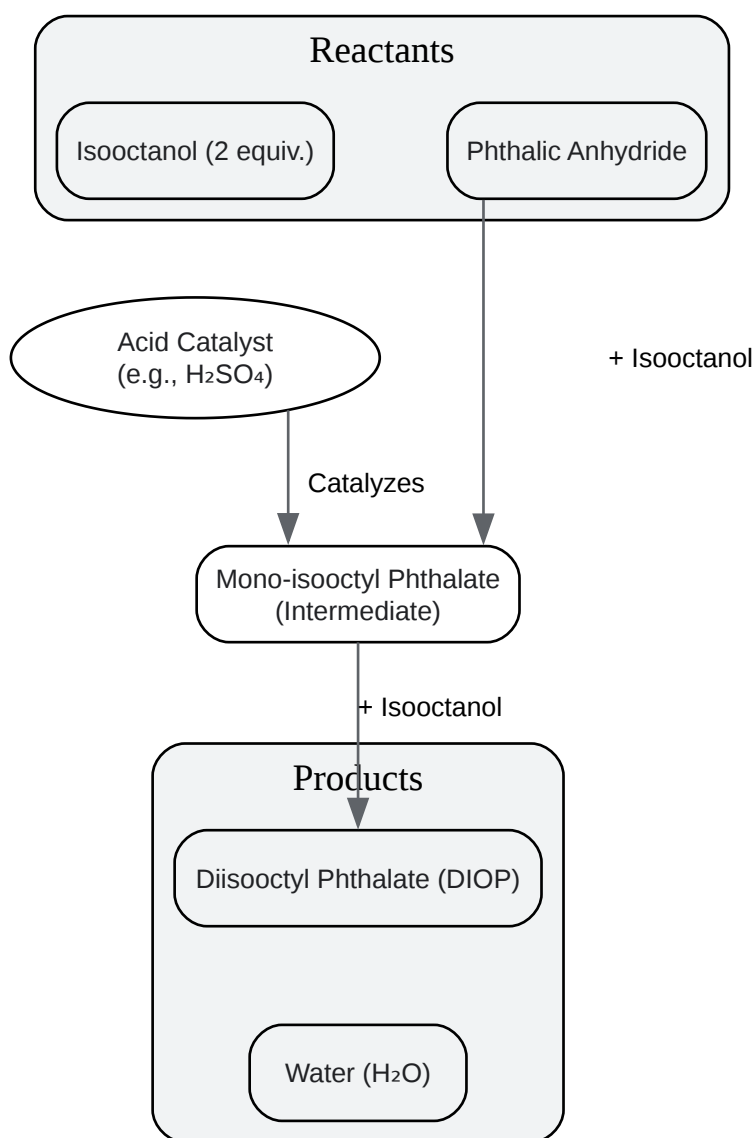
Property	Value	Source(s)
CAS Number	27554-26-3	[1] [3] [4]
Molecular Formula	C ₂₄ H ₃₈ O ₄	[3] [4] [6]
Molecular Weight	390.56 g/mol	[3] [9] [10]
Appearance	Colorless to light yellow viscous liquid	[1] [6] [8]
Density	0.983 g/mL at 25 °C	[4] [9]
Boiling Point	235 °C at 760 mm Hg	[9]
Melting Point	-50 °C	[9]
Refractive Index	1.486 at 20 °C	[4] [9]
Water Solubility	Insoluble	[1] [4] [8]
Henry's Law Constant	3.1 x 10 ⁻⁵ atm·m ³ /mol at 25°C	[5]

Synthesis and Manufacturing

The industrial production of DIOP is achieved through the esterification of phthalic anhydride with isooctanol.[\[4\]](#) This reaction is typically catalyzed by an acid, such as sulfuric acid or a titanate catalyst, and driven towards completion by removing the water byproduct.[\[4\]](#)[\[11\]](#)[\[12\]](#)

Reaction Mechanism

The synthesis involves a two-step nucleophilic acyl substitution. First, one molecule of isooctanol reacts with phthalic anhydride to form a monoester. This is followed by a second, typically slower, esterification step where another molecule of isooctanol reacts with the monoester's remaining carboxylic acid group to form the diester, DIOP.^[11] Using an excess of isooctanol helps to shift the reaction equilibrium towards the product.^[11]



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Caption: General synthesis pathway for **Diisooctyl Phthalate (DIOP)**.

Example Laboratory-Scale Synthesis Protocol

This protocol is a conceptual example based on common esterification procedures described in patent literature.[\[11\]](#)[\[13\]](#)[\[14\]](#)

- **Reactor Setup:** Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a temperature probe.
- **Charge Reactants:** Add phthalic anhydride (e.g., 0.5 mol) and isooctanol (e.g., 1.2 mol, providing a molar excess) to the flask.
- **Add Catalyst:** Introduce an acid catalyst, such as p-toluenesulfonic acid (e.g., 1-2% of the total reactant mass).
- **Esterification Reaction:** Heat the mixture to reflux (typically 130-230 °C) with vigorous stirring.[\[11\]](#) Water produced during the reaction will be collected in the Dean-Stark trap.
- **Monitor Progress:** Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when water evolution ceases (typically after several hours).
- **Neutralization:** Cool the reaction mixture to below 100 °C. Add a 5% sodium carbonate solution to neutralize the acid catalyst and any unreacted phthalic anhydride. Stir for 30 minutes.
- **Washing:** Transfer the mixture to a separatory funnel. The organic layer (containing DIOP) will separate from the aqueous layer. Wash the organic layer sequentially with water until the washings are neutral.
- **Purification:** Remove the excess isooctanol and any remaining volatiles by vacuum distillation. The final product is purified DIOP. Purity can be confirmed by GC-MS analysis.

Industrial and Research Applications

The primary role of DIOP is as a plasticizer, a substance added to a material to enhance its flexibility and durability.[\[1\]](#)

- **Polyvinyl Chloride (PVC):** DIOP is a main plasticizer for PVC and its copolymers, used in applications like electrical wire insulation, flooring, and automotive parts.[\[3\]](#)[\[8\]](#) It works by

intercalating between the polymer chains, which increases their mobility and lowers the glass transition temperature.[1]

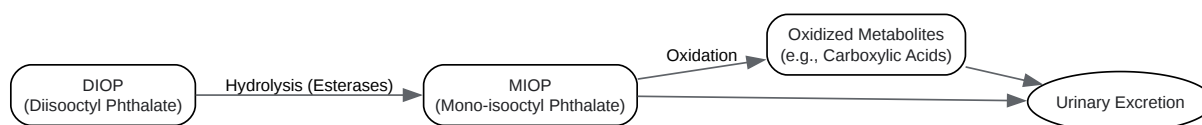
- Other Polymers: It is also used with cellulosic resins, acrylate resins, and synthetic rubbers. [2][8]
- Adhesives and Coatings: The FDA has approved DIOP for use in adhesives and surface resin or polymer coatings that may come into contact with food.[2][10]
- Consumer Products: Historically, DIOP has been identified in various consumer goods, including teethingers, pacifiers, and shower mats, although its use in such products has declined due to regulatory pressures.[2]

Toxicological Profile

The toxicology of DIOP is a subject of ongoing research and regulatory evaluation. While it exhibits low acute toxicity, concerns exist regarding its long-term effects, particularly as an endocrine disruptor.[3][7]

Toxicokinetics and Metabolism

Upon ingestion, DIOP is hydrolyzed by esterases in the gut and other tissues into its monoester, mono-isooctyl phthalate (MIOP), and isooctanol.[3] MIOP is the primary metabolite and is considered more biologically active than the parent diester. Further metabolism can occur through oxidation of the alkyl side chain. The majority of DIOP metabolites are excreted in the urine within 24-48 hours, with little evidence of significant long-term tissue accumulation, apart from minor distribution to fat.[3]



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Caption: Simplified metabolic pathway of **Diisooctyl Phthalate** (DIOP).

Acute and Chronic Toxicity

DIOP demonstrates low acute toxicity via oral and dermal routes.[3]

Endpoint	Species	Value	Source(s)
Acute Oral LD ₅₀	Rat	>22,000 mg/kg	[2]
Acute Oral LD ₅₀	Mouse	>26,000 mg/kg	[2]
Acute Dermal LD ₅₀	Rabbit	>3,160 mg/kg	[2]
Skin Irritation	Rabbit	Minimal to severe irritant at high doses	[2][3]
Eye Irritation	Rabbit	Not an irritant (limited data)	[3]

Data on chronic toxicity, carcinogenicity, and reproductive toxicity are limited for DIOP itself.[2] [3] However, based on evidence from other medium-chain phthalates like DEHP, regulatory agencies have raised concerns.[7] Some studies in rodents indicate that exposure may lead to adverse developmental effects, particularly on the male reproductive system of offspring.[7]

Mechanism of Toxicity: Endocrine Disruption and Oxidative Stress

The primary toxicological concern for many phthalates, including DIOP, is their activity as endocrine-disrupting chemicals (EDCs).[15] They are known to exert anti-androgenic effects, interfering with the production of testosterone in the fetal testes.[15] This disruption can lead to a collection of malformations known as "phthalate syndrome," which includes reduced anogenital distance, cryptorchidism (undescended testes), and hypospadias.[15]

Recent research also points to oxidative stress as a key mechanism of DIOP-induced toxicity.[16] Studies have shown that DIOP exposure can lead to an increase in reactive oxygen species (ROS) in cells.[16] This elevation in ROS can cause cellular damage, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[16] In vivo models using *C. elegans* have corroborated these findings, showing that DIOP exposure increases ROS levels and lipofuscin accumulation, leading to adverse effects on growth, movement, and reproduction.[16]

Environmental Fate and Exposure

Phthalates are not chemically bound to the polymer matrix and can leach, migrate, or abrade from plastic products into the environment.^{[5][17]} The environmental fate of DIOP is governed by its physicochemical properties, namely low water solubility and moderate volatility. It tends to adsorb to soil and sediment.^[18] Degradation in the environment can occur through photodegradation and microbial action, breaking down into its monoester and eventually phthalic acid.^{[17][19]} Human exposure occurs primarily through ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact with DIOP-containing products.^{[2][15]}

Analytical Methodologies

The quantification of DIOP in various matrices, from consumer products to biological and environmental samples, is critical for exposure assessment and regulatory compliance. The ubiquitous nature of phthalates in laboratory environments requires rigorous protocols to avoid sample contamination.^{[20][21]}

Overview of Techniques

The standard analytical approach involves a sample preparation step followed by chromatographic separation and detection.^{[21][22]}

- **Sample Preparation:** Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating DIOP from aqueous samples.^[23] For solid matrices like polymers or tissues, solvent extraction, often aided by ultrasonication, is employed.^[22]
- **Chromatography:** Gas chromatography (GC) is the most prevalent technique for separating phthalates.^{[22][24]} High-performance liquid chromatography (HPLC) is also used.^[24]
- **Detection:** Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity, allowing for definitive identification and quantification (GC-MS or LC-MS/MS).^{[23][24]} Other detectors like flame ionization detectors (FID) and electron capture detectors (ECD) can also be used with GC.^{[20][24]}

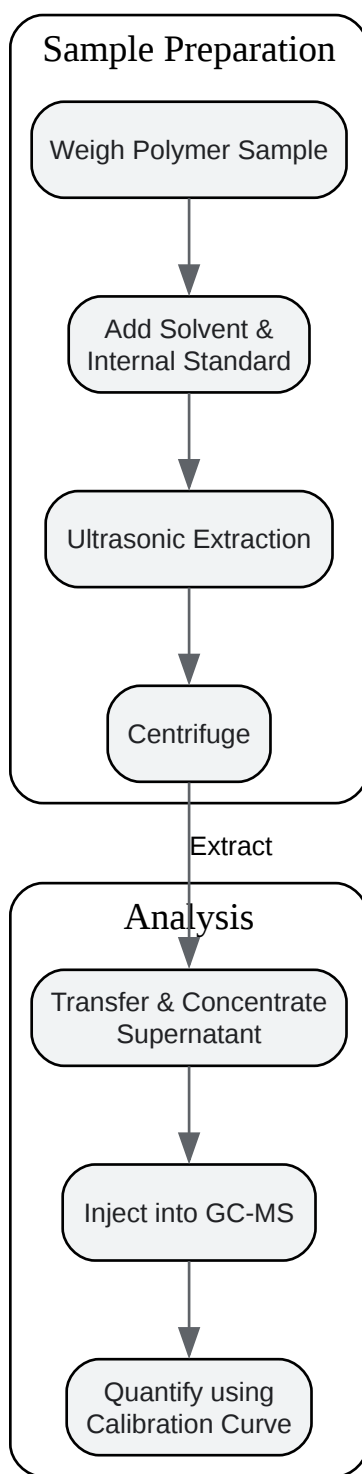
Detailed Protocol: Quantification of DIOP in a Polymer Matrix via GC-MS

This protocol describes a validated methodology for determining the concentration of DIOP in a PVC-based polymer.

- Sample Preparation:
 - Cryogenically mill a representative portion of the polymer sample to a fine powder to maximize surface area for extraction.
 - Accurately weigh approximately 200 mg of the powdered sample into a glass centrifuge tube.
 - Add 10 mL of a suitable solvent (e.g., hexane or a mixture of hexane and acetone).
 - Spike the sample with an appropriate internal standard (e.g., ^{13}C -labeled DIOP) for accurate quantification.
- Extraction:
 - Place the sealed tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40 °C).
 - Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer solids.
- Cleanup (if necessary):
 - Carefully transfer the supernatant (extract) to a clean vial.
 - If the extract is complex, pass it through a silica gel or Florisil SPE cartridge to remove interfering co-extractants. Elute the DIOP with a non-polar solvent like ethyl acetate.[\[23\]](#)
- Analysis by GC-MS:
 - Concentrate the final extract to 1 mL under a gentle stream of nitrogen.
 - Inject 1 μL of the extract into the GC-MS system.
 - GC Conditions: Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms). A typical temperature program would start at 60 °C, hold for 2 minutes, then ramp to

300 °C at 10 °C/min.

- MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.[\[22\]](#) For quantification, use selected ion monitoring (SIM) mode, monitoring the characteristic ions for DIOP (e.g., m/z 149, 167, 279) and its internal standard.
- Quantification:
 - Create a multi-point calibration curve using DIOP standards of known concentrations.
 - Calculate the concentration of DIOP in the original sample based on the ratio of the analyte peak area to the internal standard peak area, referencing the calibration curve.



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Caption: Workflow for the analysis of DIOP in a polymer matrix.

Regulatory Landscape and Risk Assessment

The regulation of DIOP varies globally, reflecting differing assessments of its potential risk.

Global Regulatory Status

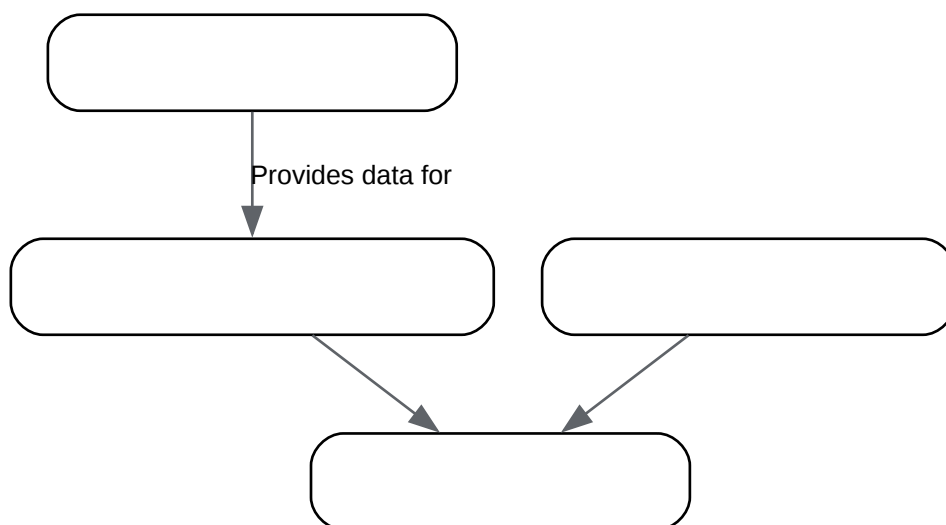
- **European Union:** In the EU, DIOP is classified as a substance of very high concern (SVHC) and is restricted. It is banned from use in cosmetics under the EU Cosmetics Regulation.^[25]^[26] The French agency ANSES has proposed classifying DIOP as toxic for reproduction, category 1B.^[7]
- **United States:** The FDA permits the use of DIOP in certain food contact applications, such as adhesives and coatings.^[2]^[27] However, the Environmental Protection Agency (EPA) is conducting risk evaluations for several phthalates, and a cumulative risk assessment approach that considers exposure to multiple phthalates simultaneously is being considered.^[28]^[29]

Framework for Risk Assessment

A chemical risk assessment for a substance like DIOP follows a structured, four-step process to characterize the nature and likelihood of adverse health effects from human exposure.

- **Hazard Identification:** This step involves reviewing toxicological data from human, animal, and in vitro studies to determine if the chemical can cause adverse health effects.^[2] For DIOP, the primary hazards identified are potential reproductive and developmental toxicity and dermal irritation at high concentrations.^[2]^[7]
- **Dose-Response Assessment:** This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. It aims to establish a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL) from toxicological studies.^[2] Reliable NOAEL or LOAEL values for DIOP's reproductive or developmental toxicity are not well-established, which complicates risk assessment.^[2]
- **Exposure Assessment:** This step evaluates the extent of human exposure by identifying exposure pathways (ingestion, inhalation, dermal), estimating intake levels from various sources, and characterizing exposed populations.

- **Risk Characterization:** This final step integrates the information from the previous three steps to estimate the probability and severity of adverse health effects in human populations. It compares the estimated human exposure levels to the established safe levels (e.g., NOAEL) to determine if a risk exists.



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Caption: The four-step framework for chemical risk assessment.

Conclusion

Diisooctyl phthalate (CAS No. 27554-26-3) is a technically significant plasticizer valued for its ability to impart flexibility to polymers. Its synthesis and application are based on well-understood principles of organic and polymer chemistry. However, a comprehensive understanding for scientific and regulatory professionals requires a deeper look into its toxicological profile. While exhibiting low acute toxicity, the potential for endocrine disruption and toxicity mediated by oxidative stress necessitates careful management and monitoring. Standardized analytical methods like GC-MS are robust for its quantification, which is essential for both quality control and exposure assessment. The evolving regulatory landscape, driven by a growing body of toxicological evidence for the broader class of phthalates, underscores the need for continued research and a cautious approach to its use.

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